2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Thermal Analysis Crystallinity Quality Control

This 4-methoxyphenyl cyclopropane carboxylic acid is validated as a key synthetic intermediate for anticancer triazolo derivatives. Its distinct para-methoxy substitution, computed LogP of ~1.64, and 112 °C melting point are critical for reproducible SAR, ADME tuning, and efficient purification. Procuring CAS 92016-94-9 ensures you obtain the exact pharmacophore with the thermal stability (BP 357.5 °C) required for robust, scalable synthesis.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 92016-94-9
Cat. No. B1601466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
CAS92016-94-9
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC2C(=O)O
InChIInChI=1S/C11H12O3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)
InChIKeyCCTYOCDEILYYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic Acid (CAS 92016-94-9): Core Identity and Procurement Baseline


2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 92016-94-9, molecular formula C₁₁H₁₂O₃, molecular weight 192.21 g/mol) is a cyclopropane carboxylic acid derivative featuring a 4-methoxyphenyl substituent [1]. This compound serves as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and organic synthesis, characterized by a strained cyclopropane ring that imparts unique conformational rigidity and distinct reactivity . It is commercially available from multiple chemical suppliers, typically at purities ranging from 95% to 97% , and is intended exclusively for research and development applications.

Why a Generic Cyclopropane Carboxylic Acid Cannot Substitute for CAS 92016-94-9


Substituting 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid with a closely related cyclopropane carboxylic acid analog is scientifically inadvisable due to the critical influence of the 4-methoxyphenyl substitution pattern and the cyclopropane ring's conformational constraints on both physicochemical properties and biological activity. The position of the methoxy group (ortho, meta, or para) alters electronic distribution, steric bulk, and hydrogen-bonding capabilities, leading to measurable differences in properties such as melting point, boiling point, and logP [1]. Furthermore, the regioisomeric nature of the substitution (e.g., 1-substituted versus 2-substituted cyclopropane carboxylic acids) fundamentally changes the scaffold's three-dimensional geometry and its potential interactions with biological targets, as demonstrated in structure-activity relationship (SAR) studies of related anticancer agents . These quantifiable variations preclude simple interchangeability and necessitate the procurement of the precise compound CAS 92016-94-9 for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic Acid (92016-94-9) Against Closest Analogs


Thermal Stability: Melting Point Differential Versus 1-Substituted Regioisomer

The melting point of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is 112 °C, which is significantly lower than the 128–132 °C range observed for its 1-substituted regioisomer, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (CAS 16728-01-1) [1]. This 16–20 °C difference in melting point indicates distinct crystal packing and intermolecular forces, which directly impacts purification protocols (e.g., recrystallization) and solid-state handling during synthesis [1].

Thermal Analysis Crystallinity Quality Control

Lipophilicity: Computed LogP Distinction from Ortho- and Meta-Methoxy Analogs

The predicted octanol-water partition coefficient (LogP) for 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is 1.64, as estimated by the ACD/Labs Percepta Platform [1]. This value is higher than the LogP of its 3-methoxyphenyl (meta) analog, which is predicted to be approximately 1.81 [2], and lower than that of its 2-methoxyphenyl (ortho) analog (predicted LogP ~1.9) [3]. This quantifiable difference in lipophilicity arises from the electronic and steric effects of the methoxy group's position, influencing the compound's partitioning behavior and potential membrane permeability.

ADME Prediction Lipophilicity Drug Design

Volatility and Boiling Point: Distinction from Ortho-Methoxy Analog

The predicted boiling point of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is 357.5 ± 42.0 °C at 760 mmHg [1]. In contrast, the predicted boiling point for its 2-methoxyphenyl (ortho) analog, (1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic acid, is 341.6 ± 42.0 °C . This 15.9 °C difference in boiling point reflects altered intermolecular interactions due to the position of the methoxy group and has practical implications for distillation-based purification or high-temperature reactions.

Volatility Purification Handling

Synthetic Utility: Validated Scaffold for Anticancer Agent Development

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 92016-94-9) serves as a key starting material in the synthesis of a series of 2-(4-alkoxyphenyl)cyclopropyl hydrazide and triazolo derivatives, which demonstrated in vitro anticancer activity against four cancer cell lines displaying varying levels of resistance . This specific substitution pattern is integral to the pharmacophore, and the paper reports the use of this exact compound (referenced as "2-(4-Methoxy-phenyl)-cyclopropanecarboxylic acid") in the synthetic protocol, establishing a direct link to bioactive compound development.

Medicinal Chemistry Anticancer SAR

Density and Molecular Packing: Comparison with 1-Substituted Analog

The predicted density of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is 1.3 ± 0.1 g/cm³ [1]. This is slightly higher than the density reported for 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (CAS 16728-01-1), which is 1.263 g/cm³ . The ~0.04 g/cm³ difference, while small, reflects the distinct spatial arrangement of the carboxylic acid and phenyl groups, potentially influencing crystallization behavior and solid-state stability.

Crystallography Formulation Material Science

Commercial Availability and Purity: Benchmarking Against Regioisomers

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 92016-94-9) is commercially offered at a certified purity of 97% by major suppliers such as Fluorochem . In comparison, its 1-substituted analog, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (CAS 16728-01-1), is typically available at a slightly lower minimum purity of 95% . The 2% higher purity specification for CAS 92016-94-9 can reduce the need for additional purification steps in sensitive downstream applications.

Supply Chain Quality Assurance Procurement

Evidence-Backed Application Scenarios for 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic Acid (92016-94-9)


Synthesis of Cyclopropyl Hydrazide and Triazolo Anticancer Agents

This compound is the validated starting material for the synthesis of 2-(4-alkoxyphenyl)cyclopropyl hydrazide and triazolo derivatives, which have demonstrated in vitro anticancer activity. The specific 4-methoxyphenyl substitution is a critical component of the pharmacophore, as detailed in the SAR study by De et al. (2010) . Procuring CAS 92016-94-9 ensures fidelity to the published synthetic route and maximizes the likelihood of reproducing the reported biological activity.

Medicinal Chemistry Scaffold Requiring Specific Lipophilicity (LogP ~1.64)

When designing a compound library where a moderate lipophilicity (LogP around 1.6–1.8) is desired for optimal membrane permeability and solubility, 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid offers a predictable and tunable starting point. Its computed LogP of 1.64 [1] is distinct from the higher values of its ortho- and meta-methoxy analogs, providing a quantifiable basis for selection in lead optimization programs where ADME properties are being fine-tuned.

High-Temperature or Distillation-Based Synthetic Protocols

With a predicted boiling point of 357.5 °C [2], this compound exhibits greater thermal stability and a wider operational window compared to the ortho-methoxy analog (boiling point 341.6 °C). This 15.9 °C difference is significant for reactions requiring elevated temperatures or for purification via distillation, reducing the risk of compound loss or degradation and improving overall process robustness.

Recrystallization and Solid-State Handling Processes

The lower melting point of 112 °C, compared to 128–132 °C for the 1-substituted analog [3], offers practical advantages in recrystallization and formulation. A lower melting point often correlates with better solubility in common organic solvents at milder temperatures, simplifying purification and reducing energy input during downstream processing.

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